molecular formula C10H20ClNSi B13481449 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

Cat. No.: B13481449
M. Wt: 217.81 g/mol
InChI Key: QEJIUXFTPVBOAY-UHFFFAOYSA-N
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Description

1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a complex organic compound It features a cyclobutane ring substituted with an ethynyl group, a trimethylsilyl group, and an amine hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reaction with trimethylsilyl chloride.

    Formation of the Amine Hydrochloride: The amine group can be introduced through a reductive amination reaction, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving amine groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The ethynyl and trimethylsilyl groups may play a role in modulating the compound’s reactivity and interactions with other molecules. The amine hydrochloride group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene: A compound with a similar trimethylsilyl and ethynyl group but different aromatic substitution.

    1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene: Another compound with a trimethylsilyl and ethynyl group, but with a trifluoromethyl substitution.

Uniqueness

1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with the ethynyl, trimethylsilyl, and amine hydrochloride groups

Properties

Molecular Formula

C10H20ClNSi

Molecular Weight

217.81 g/mol

IUPAC Name

1-ethynyl-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H19NSi.ClH/c1-5-10(11)6-9(7-10)8-12(2,3)4;/h1,9H,6-8,11H2,2-4H3;1H

InChI Key

QEJIUXFTPVBOAY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CC(C1)(C#C)N.Cl

Origin of Product

United States

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